Cas no 56530-47-3 ((1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate)
![(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate structure](https://ko.kuujia.com/scimg/cas/56530-47-3x500.png)
56530-47-3 structure
상품 이름:(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate 화학적 및 물리적 성질
이름 및 식별자
-
- (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
- 12-Deoxy-phorbol-13-dodecanoate
- CHEMBL4586202
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-4a-beta,7b-alpha,9a-alpha-trihydroxy-, 9a-dodecanoate
- 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
- DTXSID70971975
- 12-Deoxyphorbol-13-dodecanoate
- 56530-47-3
-
- 인치: InChI=1S/C32H50O6/c1-6-7-8-9-10-11-12-13-14-15-26(34)38-31-18-22(3)32(37)24(27(31)29(31,4)5)17-23(20-33)19-30(36)25(32)16-21(2)28(30)35/h16-17,22,24-25,27,33,36-37H,6-15,18-20H2,1-5H3/t22-,24+,25-,27-,30-,31+,32-/m1/s1
- InChIKey: XREDRJVZJRMVHB-GRYPTCQRSA-N
- 미소: CCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C
계산된 속성
- 정밀분자량: 530.3609
- 동위원소 질량: 530.361
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 6
- 중원자 수량: 38
- 회전 가능한 화학 키 수량: 13
- 복잡도: 980
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 7
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.9
- 토폴로지 분자 극성 표면적: 104Ų
실험적 성질
- 밀도: 1.15
- 비등점: 647.3°C at 760 mmHg
- 플래시 포인트: 199.7°C
- 굴절률: 1.559
- PSA: 104.06
- LogP: 5.43110
(1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate 관련 문헌
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
56530-47-3 ((1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate) 관련 제품
- 18065-78-6(1-Phenethyl-2-pyridone)
- 2098037-75-1(2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)
- 868982-51-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide)
- 2402829-42-7((2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride)
- 25181-64-0(2-(2-bromo-5-methylphenoxy)acetic acid)
- 2138376-65-3(1,4-Thiazepine-4(5H)-pentanoic acid, 3-cyclopropyltetrahydro-δ-oxo-, 1,1-dioxide)
- 2228685-20-7(tert-butyl N-3-amino-2-(4-fluoropyridin-2-yl)propylcarbamate)
- 887348-09-6(N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide)
- 1086026-31-4(Dehydro Ivabradine)
- 2138357-54-5(2-(1-chloro-2-methylpropan-2-yl)bicyclo2.2.2octane)
추천 공급업체
上海贤鼎生物科技有限公司
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량
